N-((8-Hydroxyquinolin-2-yl)methyl)acetamide N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 648896-21-3
VCID: VC20163104
InChI: InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide

CAS No.: 648896-21-3

Cat. No.: VC20163104

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide - 648896-21-3

Specification

CAS No. 648896-21-3
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name N-[(8-hydroxyquinolin-2-yl)methyl]acetamide
Standard InChI InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15)
Standard InChI Key CJRALVYWBVXEEF-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1

Introduction

Structural and Molecular Characteristics

The molecular formula of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. Its structure features:

  • An 8-hydroxyquinoline backbone, which provides a planar aromatic system with hydroxyl and nitrogen groups capable of metal coordination.

  • A methylene (-CH₂-) spacer at the 2-position of the quinoline ring, reducing steric hindrance compared to direct N-substitution.

  • An acetamide group (-NHCOCH₃), introducing hydrogen-bonding capacity and modulating solubility .

Key spectroscopic data (inferred from analogs):

  • IR: Strong absorption bands near 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O phenolic stretch) .

  • NMR: Protons on the methylene bridge typically resonate at δ 4.2–4.5 ppm, while the acetamide methyl group appears near δ 2.1 ppm .

Synthetic Methodologies

Quinoline Core Formation

The 8-hydroxyquinoline scaffold is synthesized via the Skraup reaction or Betti reaction, with the latter offering higher regioselectivity for 2-substituted derivatives . For example, reacting 2-aminophenol with acrolein under acidic conditions yields 8-hydroxyquinoline :

2-Aminophenol+AcroleinHCl, reflux8-Hydroxyquinoline\text{2-Aminophenol} + \text{Acrolein} \xrightarrow{\text{HCl, reflux}} \text{8-Hydroxyquinoline}

Physicochemical Properties

PropertyValue/Description
Molecular Weight230.26 g/mol
Melting Point210–215°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP (Partition Coeff.)1.8 (predicted)

The compound’s limited aqueous solubility is attributed to the hydrophobic quinoline ring, while the acetamide and hydroxyl groups enable polar interactions .

Biological and Functional Applications

Antimicrobial Activity

Analogous 8-hydroxyquinoline acetamides exhibit broad-spectrum antimicrobial activity:

  • Bacterial Inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Effects: 70% growth inhibition of Candida albicans at 10 µM.

Metal Chelation and Analytical Use

The hydroxyl and quinoline nitrogen atoms form stable complexes with Cu²⁺, Fe³⁺, and Hg²⁺, enabling applications in:

  • Environmental Sensing: Fluorescence quenching upon Hg²⁺ binding (detection limit ~10 nM) .

  • Therapeutic Chelation: Potential use in heavy metal poisoning or neurodegenerative diseases linked to metal dysregulation.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity Highlight
N-(8-Hydroxyquinolin-2-yl)acetamideDirect N-substitutionModerate antibacterial activity
N-((3-Bromophenyl)methyl)acetamideBromophenyl substituentEnhanced Hg²⁺ sensitivity
N-((8-Hydroxyquinolin-2-yl)methyl)thioamideThioamide group (-NHCSSH)Superior metal selectivity

The methylene spacer in N-((8-Hydroxyquinolin-2-yl)methyl)acetamide enhances conformational flexibility, improving interaction with biological targets compared to rigid analogs .

Challenges and Future Directions

  • Synthetic Scalability: Current routes require multi-step purification; flow chemistry could streamline production.

  • Toxicity Profiling: No in vivo data exist—priority for preclinical studies.

  • Hybrid Drug Design: Coupling with NSAIDs or antimalarials may synergize therapeutic effects.

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